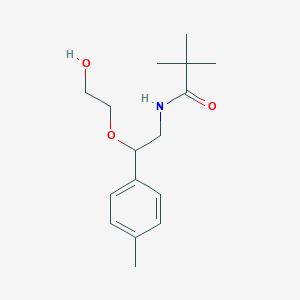![molecular formula C18H19F3N2O2 B2801438 4-(3-methylbutanoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide CAS No. 439111-94-1](/img/structure/B2801438.png)
4-(3-methylbutanoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-methylbutanoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide (4-MBC-TFMB) is a novel synthetic compound with potential applications in scientific research. It is a member of the pyrrole-2-carboxamides, a class of compounds known for their ability to bind to proteins and inhibit their activity. 4-MBC-TFMB has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-oxidative, anti-viral, and anti-cancer effects.
Scientific Research Applications
Supramolecular Chemistry Applications
- Benzene-1,3,5-tricarboxamides (BTAs), with a structure hinting at potential similarities in self-assembly and supramolecular behavior, have found applications ranging from nanotechnology to polymer processing and biomedical applications. Their self-assembly into nanometer-sized rod-like structures stabilized by hydrogen bonding showcases the potential of such compounds for creating advanced materials (Cantekin, de Greef, & Palmans, 2012).
Environmental Degradation and Biomedical Implications
- Research into the microbial degradation of polyfluoroalkyl chemicals, which contain functional groups similar to those in the query compound, reveals insights into environmental fate, degradation pathways, and implications for designing compounds with reduced environmental persistence and toxicity (Liu & Avendaño, 2013).
Central Nervous System (CNS) Drug Synthesis
- The structural motif of pyrrole, as part of the query compound, is common in heterocyclic compounds that show CNS activity. Identifying functional chemical groups that serve as lead molecules for synthesizing compounds with potential CNS activity highlights the importance of such structures in medicinal chemistry (Saganuwan, 2017).
Pharmacological Profile Improvements
- Research into the stereochemistry of phenylpiracetam and its methyl derivative indicates the significance of stereochemistry in the pharmacological profiles of compounds. This suggests that the chirality and stereochemical configuration of compounds like the one could be critical for their biological activity and potential as CNS agents (Veinberg et al., 2015).
Antimicrobial and Antitubercular Activities
- Compounds with specific chemical functionalities, including pyrrole derivatives, have been investigated for their antimicrobial and antitubercular activities, showcasing the potential of such compounds in addressing infectious diseases and contributing to the development of new therapeutic agents (Marchese et al., 2017), (Asif, 2014).
properties
IUPAC Name |
4-(3-methylbutanoyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O2/c1-11(2)6-16(24)13-8-15(22-10-13)17(25)23-9-12-4-3-5-14(7-12)18(19,20)21/h3-5,7-8,10-11,22H,6,9H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXUPJHZZJNRTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CNC(=C1)C(=O)NCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2801355.png)

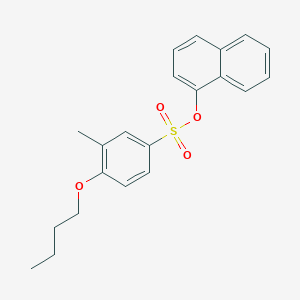
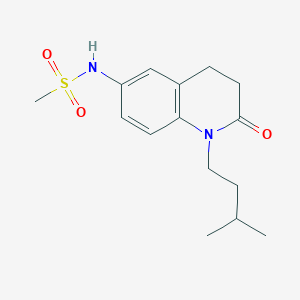


![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine](/img/structure/B2801364.png)
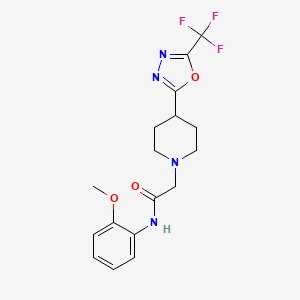
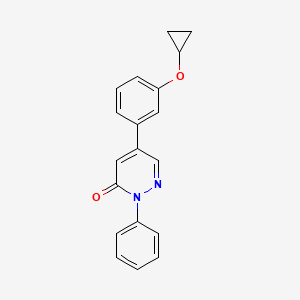

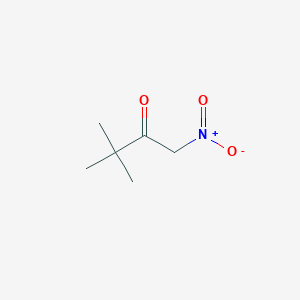
![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2801374.png)
![4-[(7-Fluoro-1-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]benzoic acid](/img/structure/B2801375.png)
